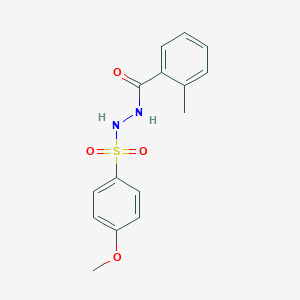
N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide is a synthetic organic compound with the molecular formula C15H16N2O4S and a molecular weight of 320.36 g/mol It is known for its unique chemical structure, which includes a methoxy group, a methylbenzoyl group, and a benzenesulfonohydrazide moiety
Vorbereitungsmethoden
The synthesis of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide typically involves the reaction of 4-methoxybenzenesulfonylhydrazide with 2-methylbenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or sulfonohydrazide groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antibacterial and antifungal agent, inhibiting the growth of certain microorganisms.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide is not fully understood. it is believed to exert its antibacterial and antifungal activities by inhibiting the growth of microorganisms. In cancer cells, the compound has been shown to induce apoptosis by activating caspase-3 and caspase-9, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide include:
4-ethoxy-N’-(2-methylbenzylidene)benzenesulfonohydrazide: This compound has similar structural features but with an ethoxy group instead of a methoxy group.
4-methoxy-N’-(2-chlorobenzoyl)benzenesulfonohydrazide:
The uniqueness of 4-methoxy-N’-(2-methylbenzoyl)benzenesulfonohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H16N2O4S |
|---|---|
Molekulargewicht |
320.4g/mol |
IUPAC-Name |
N'-(4-methoxyphenyl)sulfonyl-2-methylbenzohydrazide |
InChI |
InChI=1S/C15H16N2O4S/c1-11-5-3-4-6-14(11)15(18)16-17-22(19,20)13-9-7-12(21-2)8-10-13/h3-10,17H,1-2H3,(H,16,18) |
InChI-Schlüssel |
BCSUDMIRTCAIEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B405081.png)
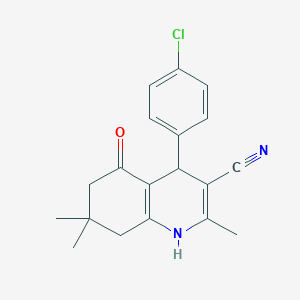
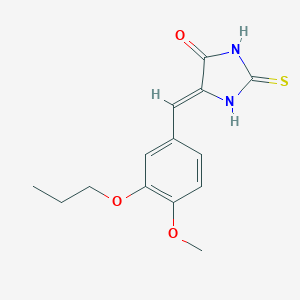
![6-Amino-4-(3,5-dibromo-2-hydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B405086.png)
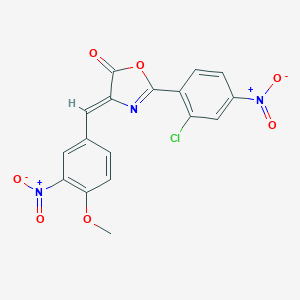
![2-ethoxy-4-[(2-(2-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B405091.png)
![4-[3-{4-nitrophenyl}-1-(4-methylphenyl)-2-propenylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B405093.png)
![2-(2-naphthyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B405094.png)
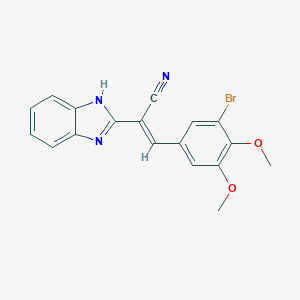
![N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide](/img/structure/B405097.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405098.png)
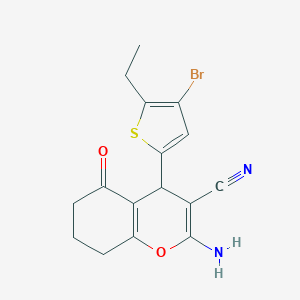
![methyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B405103.png)
